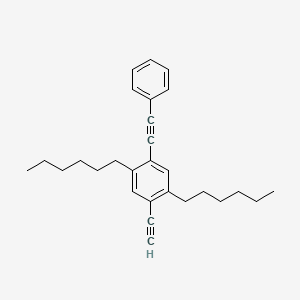![molecular formula C12H15IN4 B14193360 (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine CAS No. 922174-07-0](/img/structure/B14193360.png)
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine is a chiral compound featuring an azidomethyl group and an iodophenylmethyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or other nitrogen-containing compounds.
Introduction of the Azidomethyl Group: The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources like sodium azide.
Attachment of the Iodophenylmethyl Group: The iodophenylmethyl group can be attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction reactions can convert the azide group to an amine, which can further react to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various functionalized pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. The iodophenyl group can engage in halogen bonding, influencing molecular recognition and binding.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2-(azidomethyl)-1-[(4-bromophenyl)methyl]pyrrolidine
- (2S)-2-(azidomethyl)-1-[(4-chlorophenyl)methyl]pyrrolidine
- (2S)-2-(azidomethyl)-1-[(4-fluorophenyl)methyl]pyrrolidine
Uniqueness
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine is unique due to the presence of the iodophenyl group, which imparts distinct reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs
Propiedades
Número CAS |
922174-07-0 |
|---|---|
Fórmula molecular |
C12H15IN4 |
Peso molecular |
342.18 g/mol |
Nombre IUPAC |
(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine |
InChI |
InChI=1S/C12H15IN4/c13-11-5-3-10(4-6-11)9-17-7-1-2-12(17)8-15-16-14/h3-6,12H,1-2,7-9H2/t12-/m0/s1 |
Clave InChI |
XNCVOAYOVBEGGN-LBPRGKRZSA-N |
SMILES isomérico |
C1C[C@H](N(C1)CC2=CC=C(C=C2)I)CN=[N+]=[N-] |
SMILES canónico |
C1CC(N(C1)CC2=CC=C(C=C2)I)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)




![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)
![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)


![[([1,1'-Biphenyl]-4-yl)oxy](triphenyl)stannane](/img/structure/B14193344.png)
![6,6'-(1,4-Phenylene)bis(2-phenylimidazo[1,2-a]pyrazin-3(7H)-one)](/img/structure/B14193365.png)


![1H-Indole-3-acetamide, N-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-](/img/structure/B14193376.png)
